molecular formula C17H17N3O4S B2848026 N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide CAS No. 946305-75-5

N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide

Cat. No. B2848026
CAS RN: 946305-75-5
M. Wt: 359.4
InChI Key: VHMIWGBLYIFMTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes including thionation, heterocyclization, and amidation reactions . The final product can be purified using column chromatography and characterized using techniques such as NMR spectroscopy and mass spectrometry.


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . The pyrimidine ring is in a flattened half-chair conformation and the substituent is in an axial arrangement .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . These compounds possess an active methylene group which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, some compounds are yellowish crystalline solids with moderate lipophilicity.

Scientific Research Applications

Antitumor Properties

The compound exhibits high antitumor activity. Its unique structure makes it a promising scaffold for designing new anticancer drugs . Researchers have explored its potential as a targeted therapy against specific cancer types.

Biological Target Binding

The thiazolo[3,2-a]pyrimidine moiety structurally resembles purine. Scientists leverage this similarity to design molecules that effectively bind to biological targets. The compound’s binding sites can be readily modified for specific interactions.

Future Directions

The future directions for research on similar compounds include further exploration of their synthesis, characterization, and potential applications . These compounds are promising scaffolds for the design of new medicines, including anticancer drugs .

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-8-25-17-18-10(2)14(16(22)20(9)17)19-15(21)11-5-12(23-3)7-13(6-11)24-4/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMIWGBLYIFMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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